Potassium arsenate

Catalog No.
S1941624
CAS No.
7784-41-0
M.F
KH2AsO4
AsH2KO4
M. Wt
180.033 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium arsenate

CAS Number

7784-41-0

Product Name

Potassium arsenate

IUPAC Name

potassium;dihydrogen arsorate

Molecular Formula

KH2AsO4
AsH2KO4

Molecular Weight

180.033 g/mol

InChI

InChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1

InChI Key

GVPLVOGUVQAPNJ-UHFFFAOYSA-M

SMILES

O[As](=O)(O)[O-].[K+]

solubility

Sol in 5.5 parts cold water. Very soluble in hot water.
Slowly soluble in 1.6 parts glycerol. Insoluble in alcohol.
Sol in ammonia, acid
Solubility in water, g/100ml at 6 °C: 19 (good)

Canonical SMILES

O[As](=O)(O)[O-].[K+]

The exact mass of the compound Potassium arsenate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in 5.5 parts cold water. very soluble in hot water.slowly soluble in 1.6 parts glycerol. insoluble in alcohol.sol in ammonia, acidsolubility in water, g/100ml at 6 °c: 19 (good). The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium dihydrogen arsenate (KDA), widely known as Macquer's salt, is a highly soluble, monobasic inorganic salt (CAS: 7784-41-0) utilized extensively as a precursor for nonlinear optical (NLO) materials and ferroelectric crystals. Crystallizing in the tetragonal I-42d space group at room temperature, KDA belongs to the potassium dihydrogen phosphate (KDP) family. While historically employed in agricultural formulations, modern procurement is driven by its distinct crystallographic properties, specifically its hydrogen-bonded network and proton tunneling dynamics, which make it a critical material for electro-optic modulators, solid-solution optical waveguides, and fundamental studies of geometric isotope effects [1].

Substituting KDA with generic arsenate sources (like sodium arsenate) or its phosphate analog (KDP) fundamentally disrupts crystal engineering and electro-optic device fabrication. Sodium arsenate cannot form the isomorphic tetragonal lattice required for KDP-family ferroelectric solid solutions. Furthermore, while KDP is a widely used NLO benchmark, substituting KDA for KDP alters the O-H···O hydrogen bond lengths and proton double-peak distribution, drastically shifting the ferroelectric transition temperature. In optical waveguide applications, failing to incorporate the arsenate anion prevents the targeted refractive index tuning achievable through KDP-KDA solid solutions. Additionally, substituting normal KDA with its deuterated counterpart (D-KDA) without adjusting system parameters will lead to mismatched half-wave retardation voltages and dielectric losses in electro-optic modulators [1].

Lowest Atmospheric Ferroelectric Transition Temperature in the KDP Family

KDA provides a significantly lower ferroelectric phase transition temperature compared to its widely used phosphate analog, KDP. Under atmospheric pressure, KDA undergoes a ferroelectric transition at 92 K, whereas KDP transitions at approximately 123 K. This shift is attributed to the longer O-H···O distance and larger hydrogen splitting parameter in the arsenate lattice, which modifies the proton tunneling dynamics [1].

Evidence DimensionFerroelectric transition temperature (Tc)
Target Compound Data92 K
Comparator Or Baseline123 K (KDP)
Quantified Difference31 K lower transition temperature
ConditionsAtmospheric pressure, pure single crystal

Procuring KDA is essential for researchers needing the lowest possible Tc within the KDP family for cryogenic ferroelectric studies and quantum tunneling models.

Half-Wave Retardation Voltage and Electro-Optic Constant Validation

For optical device manufacturing, the electro-optic properties of normal KDA differ substantially from its deuterated counterpart (D-KDA). At a wavelength of 500 nm, single crystals of KDA exhibit a half-wave retardation voltage of 5.9 kV and an electro-optic constant of 11.0 x 10^-12 m/V. In contrast, deuteration lowers the required voltage to 3.3 kV and increases the electro-optic constant to 19.5 x 10^-12 m/V [1].

Evidence DimensionHalf-wave retardation voltage
Target Compound Data5.9 kV
Comparator Or Baseline3.3 kV (D-KDA)
Quantified Difference2.6 kV higher voltage requirement for normal KDA
ConditionsMeasured at 500 nm wavelength

Buyers designing electro-optic modulators must select between KDA and D-KDA based on their specific power supply limits and voltage tolerance requirements.

High-Frequency Dielectric Loss and Capacitive Properties

The dielectric performance of KDA dictates its suitability in high-frequency electronics. At 1 kHz and 25°C, KDA possesses a relative dielectric constant of 24 and a loss tangent of 0.30. Its specific resistivity is measured at 7.2 x 10^8 Ohm-cm. Deuteration (D-KDA) increases the dielectric constant to 31 and reduces the loss tangent to 0.18, while slightly lowering resistivity to 5.1 x 10^8 Ohm-cm [1].

Evidence DimensionRelative dielectric constant and loss tangent
Target Compound DataDielectric constant = 24, loss tangent = 0.30
Comparator Or BaselineDielectric constant = 31, loss tangent = 0.18 (D-KDA)
Quantified DifferenceLower dielectric constant but higher loss tangent in normal KDA
ConditionsMeasured at 1 kHz and 25°C along the c-axis

Crucial for electronic engineers calculating capacitive loads, signal dissipation, and thermal losses in KDA-based piezoelectric or electro-optic components.

Refractive Index Modification in KDP-KDA Solid Solutions

KDA is frequently procured to form solid solutions with KDP for optical waveguide fabrication. Substituting arsenate into the phosphate matrix provides a precise method to tune the refractive index. Specifically, the introduction of the arsenate anion yields a refractive index increase of +0.050 along the x-axis and +0.058 along the z-axis compared to pure KDP[1].

Evidence DimensionRefractive index modification
Target Compound Data+0.050 (nx) and +0.058 (nz) increase
Comparator Or BaselinePure KDP matrix (baseline 0)
Quantified DifferenceMeasurable positive shift in both ordinary and extraordinary refractive indices
ConditionsKDP-KDA solid solution comparison

Allows optical engineers to utilize KDA as a dopant to precisely engineer the refractive index contrast necessary for waveguide devices.

Design and Fabrication of Electro-Optic Modulators

KDA single crystals are utilized in laser systems for electro-optic modulation. The specific half-wave retardation voltage (5.9 kV at 500 nm) and dielectric properties of KDA dictate its selection over deuterated variants (D-KDA) in specific visible-wavelength modulation applications where the power supply is optimized for normal KDA's voltage requirements and higher loss tangent tolerances [1].

Refractive Index Tuning in Optical Waveguides

By co-crystallizing KDA with KDP to form solid solutions, optical engineers can precisely tune the refractive index of the resulting hybrid crystals. The quantifiable increase in both ordinary and extraordinary refractive indices provided by the arsenate anion is essential for developing integrated optical waveguides and phase-matched second-harmonic generation (SHG) devices[2].

Cryogenic Ferroelectric and Proton Tunneling Research

Due to its extremely low atmospheric ferroelectric transition temperature (92 K) and distinct hydrogen-bond splitting geometry compared to KDP, KDA serves as a primary model system. Condensed matter physicists procure KDA to study geometric isotope effects, proton tunneling, and soft-mode phonon dynamics in hydrogen-bonded ferroelectric crystals [3].

Physical Description

Potassium arsenate appears as a colorless crystalline solid. Soluble in water and denser than water. Toxic by ingestion and inhalation. An irritant.
COLOURLESS OR WHITE CRYSTALS OR POWDER.

Color/Form

Colorless crystals or white, crystalline mass or powder
COLORLESS TETRAGONAL CRYSTALS

Density

2.8 at 68 °F (USCG, 1999)
2.867
2.9 g/cm³

Odor

Odorless

Melting Point

550 °F (USCG, 1999)
288 °C

UNII

55K74GS94Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7784-41-0

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

PREPN: POTASSIUM ARSENATE HAS BEEN PREPD COMMERCIALLY BY REACTION OF ARSENIC ACID WITH POTASSIUM HYDROXIDE.

General Manufacturing Information

Arsenic acid (H3AsO4), potassium salt (1:1): ACTIVE

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

GROWTH OF PORIA MONTICOLA WAS COMPLETELY INHIBITED BY 0.0025 MOLAR POTASSIUM ARSENATE, BUT WAS PROGRESSIVELY LESS INHIBITED AS PHOSPHATE CONTENT OF MEDIUM WAS INCR & WAS STIMULATED AT 0.04 MOLAR POTASSIUM ARSENATE WHEN 0.16 MOLAR MONOBASIC POTASSIUM PHOSPHATE WAS ADDED.

Dates

Last modified: 08-16-2023

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